EP Receptor Subtype Selectivity: Shift from Broad EP Agonism to EP2 Preference via 19-Hydroxylation
While Prostaglandin E1 (PGE1) acts as a broad agonist at EP1, EP2, EP3, and EP4 receptors, 19-hydroxylation in the E-series specifically introduces selectivity for the EP2 receptor subtype [1]. 15,19-hydroxy PGE1 (the 15(R) epimer) is distinct from the natural 15(S) 19-hydroxy PGE1, which is a dual EP1/EP3 agonist with EC50 values of 320 nM (EP1) and 80 nM (EP3) [2]. The 15(R) stereochemistry in 15,19-hydroxy PGE1 is associated with the inverse or 'unnatural' isomer, which has been linked to EP2 selectivity in the E-series .
| Evidence Dimension | Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | EP2 receptor subtype selectivity (inferred from class SAR and 15(R) epimerism) |
| Comparator Or Baseline | PGE1: Broad EP1-EP4 agonist; 19(R)-hydroxy PGE1 (15(S)): Dual EP1 (EC50 320 nM) / EP3 (EC50 80 nM) agonist [2] |
| Quantified Difference | Qualitative shift from EP1/EP3 dual agonism to EP2 preference; specific binding affinity (Ki) values for this compound at human recombinant EP receptors are not currently available in the primary literature. |
| Conditions | In vitro radioligand binding assays using human recombinant prostanoid receptors (comparator data); structure-activity relationship inference based on 19-hydroxylation and 15(R) stereochemistry (target compound). |
Why This Matters
This receptor selectivity profile is critical for experiments aimed at deconvoluting EP2-mediated signaling pathways without confounding EP1 or EP3 activation, a common limitation when using PGE1 or 19(R)-hydroxy PGE1.
- [1] Abramovitz M, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim Biophys Acta. 2000;1483(2):285-93. View Source
- [2] Lipid Maps Structure Database (LMSD). 19(R)-hydroxy PGE1 Entry. (Referencing Woodward et al. data). View Source
